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molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No. B143475
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811571

Procedure details

A 2-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and a dropping funnel having a by-pass was charged with 20.4 g (0.10 mole) of 4-nitrophenyl methyl sulfide, 10 g of water and 200 g of monochlorobenzene. Then, 94.5 g (0.70 mole) of sulfuryl chloride was added dropwise at 10° C. over a period of about 2 hours. Thereafter the mixture was stirred at 10° C. for 6 hours to complete the reaction. After completion of the reaction, the oil layer was separated and 10 g of water was added to accomplish washing. Then, the oil layer was separated and left to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate to remove the water. The solvent was distilled off to give crude crystals. The crude crystals were dissolved in monochlorobenzene and a poor solvent was added for recrystallization, giving 21.1 g of 4-nitrobenzenesulfonyl chloride as white crystals in a yield of 95% as calculated based on 4-nitrophenyl methyl sulfide.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][CH:4]=1.O.[S:13]([Cl:17])(Cl)(=[O:15])=[O:14]>ClC1C=CC=CC=1>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([S:13]([Cl:17])(=[O:15])=[O:14])=[CH:4][CH:5]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
O
Name
Quantity
200 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
94.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Thereafter the mixture was stirred at 10° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2-liter, 4-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, condenser and a dropping funnel having
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the oil layer was separated
ADDITION
Type
ADDITION
Details
10 g of water was added
WASH
Type
WASH
Details
to accomplish washing
CUSTOM
Type
CUSTOM
Details
Then, the oil layer was separated
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove the water
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give crude crystals
ADDITION
Type
ADDITION
Details
a poor solvent was added for recrystallization

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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